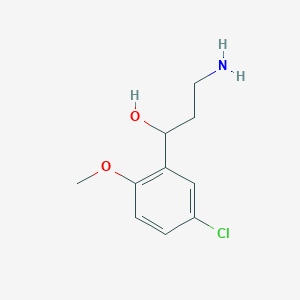
tert-Butyl 4-(5-bromo-4-methylthiazol-2-yl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(5-bromo-4-methylthiazol-2-yl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine carboxylates. This compound features a piperidine ring substituted with a tert-butyl ester group and a thiazole ring that is further substituted with a bromine atom and a methyl group. The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-bromo-4-methylthiazol-2-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under acidic conditions to yield 5-bromo-4-methylthiazole.
Piperidine Ring Formation: The piperidine ring is formed by reacting 4-piperidone with tert-butyl chloroformate in the presence of a base such as triethylamine to yield tert-butyl 4-piperidinecarboxylate.
Coupling Reaction: The final step involves coupling the 5-bromo-4-methylthiazole with tert-butyl 4-piperidinecarboxylate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom on the thiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiazole ring can be oxidized to form sulfoxides or sulfones, while the piperidine ring can undergo reduction to form piperidines with different degrees of saturation.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., HCl in methanol) or basic conditions (e.g., NaOH in water).
Major Products
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Oxidation Products: Thiazole sulfoxides or sulfones.
Reduction Products: Reduced piperidine derivatives.
Hydrolysis Products: Piperidine carboxylic acids.
科学的研究の応用
Chemistry
In organic chemistry, tert-Butyl 4-(5-bromo-4-methylthiazol-2-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of thiazole-containing molecules with biological targets. It serves as a precursor for the synthesis of bioactive molecules that can be tested for various biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit therapeutic effects and are investigated for their efficacy and safety in treating various diseases.
Industry
In the agrochemical industry, this compound can be used to develop new pesticides or herbicides. Its structural features allow for the design of molecules that can interact with specific biological pathways in pests or weeds, providing effective control measures.
作用機序
The mechanism of action of tert-Butyl 4-(5-bromo-4-methylthiazol-2-yl)piperidine-1-carboxylate depends on its specific application and the biological target it interacts with. Generally, the thiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its target. The bromine atom may participate in halogen bonding, further stabilizing the interaction with the target.
類似化合物との比較
Similar Compounds
- tert-Butyl 4-(5-chloro-4-methylthiazol-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(5-fluoro-4-methylthiazol-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(5-iodo-4-methylthiazol-2-yl)piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 4-(5-bromo-4-methylthiazol-2-yl)piperidine-1-carboxylate lies in the presence of the bromine atom, which can participate in unique halogen bonding interactions. This feature can enhance the compound’s binding affinity and specificity for certain biological targets, making it a valuable scaffold in drug design and development.
特性
IUPAC Name |
tert-butyl 4-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2S/c1-9-11(15)20-12(16-9)10-5-7-17(8-6-10)13(18)19-14(2,3)4/h10H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWDALULNWKCDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,2,2-trifluoroethyl N-{4-[ethyl(propan-2-yl)amino]phenyl}carbamate](/img/structure/B1376729.png)
amine](/img/structure/B1376730.png)







![1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane](/img/structure/B1376744.png)
![[1-(2-Methoxyethyl)cyclobutyl]methanamine](/img/structure/B1376747.png)



